5-hydroxypentanehydrazide 5-hydroxypentanehydrazide
Brand Name: Vulcanchem
CAS No.: 2034-25-5
VCID: VC11570404
InChI: InChI=1S/C5H12N2O2/c6-7-5(9)3-1-2-4-8/h8H,1-4,6H2,(H,7,9)
SMILES:
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol

5-hydroxypentanehydrazide

CAS No.: 2034-25-5

Cat. No.: VC11570404

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-hydroxypentanehydrazide - 2034-25-5

Specification

CAS No. 2034-25-5
Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
IUPAC Name 5-hydroxypentanehydrazide
Standard InChI InChI=1S/C5H12N2O2/c6-7-5(9)3-1-2-4-8/h8H,1-4,6H2,(H,7,9)
Standard InChI Key INQRVENAXALNOT-UHFFFAOYSA-N
Canonical SMILES C(CCO)CC(=O)NN

Introduction

Chemical Identity and Synthesis of 5-Hydroxypentanehydrazide

5-Hydroxypentanehydrazide, systematically named as pentane-5-hydroxyl-1-carbohydrazide, belongs to the carboxyhydrazide class. Its molecular formula C₅H₁₂N₂O₂ corresponds to a 156.17 g/mol molar mass, featuring a five-carbon aliphatic chain terminated by a hydroxyl group (-OH) and a carbohydrazide (-CONHNH₂) moiety . The compound’s synthesis involves nucleophilic ring-opening of δ-valerolactone with hydrazine hydrate in methanol under reflux conditions, yielding colorless prismatic crystals in 88% efficiency .

Synthetic Protocol
The optimized procedure entails:

  • Combining δ-valerolactone (9.99 mmol) with hydrazine hydrate (4.0 mmol) in methanol (5 mL).

  • Refluxing the mixture for 24 hours.

  • Cooling to room temperature, inducing crystallization.

  • Filtering and air-drying the precipitate .

This method avoids chromatographic purification, favoring high yields (88%) and purity confirmed via melting point analysis (375–379 K) .

Crystallographic and Conformational Analysis

Crystal Structure Determination

Single-crystal X-ray diffraction reveals 5-hydroxypentanehydrazide crystallizes in the orthorhombic Pca2₁ space group with unit cell parameters a = 9.8412(3) Å, b = 6.2104(2) Å, c = 17.2177(6) Å, and Z = 4 . The asymmetric unit contains one molecule without solvent inclusion, stabilized by N—H⋯O and O—H⋯O hydrogen bonds (Table 1) .

Table 1: Selected crystallographic data for 5-hydroxypentanehydrazide

ParameterValue
Empirical formulaC₅H₁₂N₂O₂
Crystal systemOrthorhombic
Space groupPca2₁
a (Å)9.8412(3)
b (Å)6.2104(2)
c (Å)17.2177(6)
Volume (ų)1052.24(6)
Density (g/cm³)1.313

Bond Geometry and Torsional Angles

Key bond lengths include C=O (1.2375 Å), C—N (1.3376 Å), and N—N (1.4193 Å), consistent with aliphatic hydrazides . The hydrazide group (N1–N2–C1–O1) forms a dihedral angle of 54.8° with the carbon chain plane (C1–C2–C3–C4–C5), a conformation stabilized by intramolecular steric and electronic factors . This angular disposition aligns with literature values for analogous compounds, such as 54.54° in dodecanehydrazide and 57.08° in hexanehydrazide derivatives .

Supramolecular Interactions and Hirshfeld Surface Analysis

Hydrogen Bonding Network

The crystal packing is dominated by O—H⋯O and N—H⋯O interactions (Table 2). The hydroxyl group (O2–H2) donates a proton to the carbonyl oxygen (O1) of an adjacent molecule, forming infinite chains along the b-axis . Simultaneously, the hydrazide N–H groups engage in N1–H1A⋯O1 and N2–H2A⋯O1 bonds, creating a three-dimensional network .

Table 2: Hydrogen bond parameters for 5-hydroxypentanehydrazide

D–H⋯Ad(D–H) (Å)d(H⋯A) (Å)d(D⋯A) (Å)∠D–H⋯A (°)
O2–H2⋯O10.841.952.776(2)167.3
N1–H1A⋯O10.88(2)2.08(2)2.952(2)173(2)
N2–H2A⋯O10.88(2)2.24(2)3.026(2)149(2)

Weak Intermolecular Contacts

Hirshfeld surface analysis quantifies non-classical interactions:

  • H⋯H contacts contribute 67.2% of the surface, reflecting van der Waals forces.

  • C⋯H (11.3%) and O⋯H (21.5%) interactions further stabilize the lattice .

Fingerprint plots reveal that O⋯H contacts exhibit sharp spikes characteristic of strong hydrogen bonds, whereas H⋯H contacts show broad distributions indicative of dispersion forces .

Comparative Analysis with Aliphatic Hydrazides

Table 3: Conformational angles of aliphatic hydrazides

CompoundChain LengthDihedral Angle (°)
5-HydroxypentanehydrazideC554.8
DodecanehydrazideC1254.54
NonanehydrazideC956.33
HexanehydrazideC657.08

The consistent dihedral angles (~54°–57°) across varying chain lengths suggest that hydrazide group orientation is governed by electronic delocalization rather than steric effects . This conformational uniformity facilitates predictable derivative synthesis.

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